molecular formula C14H14F6N2O3 B11475989 Ethyl 3,3,3-trifluoro-2-propionamido-2-(2,3,4-trifluoroanilino)propionate

Ethyl 3,3,3-trifluoro-2-propionamido-2-(2,3,4-trifluoroanilino)propionate

Cat. No.: B11475989
M. Wt: 372.26 g/mol
InChI Key: HJKZAEBOGGKFRL-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-[(2,3,4-TRIFLUOROPHENYL)AMINO]PROPANOATE is a complex organic compound characterized by the presence of multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-[(2,3,4-TRIFLUOROPHENYL)AMINO]PROPANOATE typically involves multiple steps. One common approach is the enantioselective Friedel–Crafts alkylation of simple phenols and indoles with ethyl 3,3,3-trifluoropyruvate under different reaction conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process generally requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-[(2,3,4-TRIFLUOROPHENYL)AMINO]PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-[(2,3,4-TRIFLUOROPHENYL)AMINO]PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-[(2,3,4-TRIFLUOROPHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-[(2,3,4-TRIFLUOROPHENYL)AMINO]PROPANOATE is unique due to its specific arrangement of trifluoromethyl groups and the presence of both amido and amino functionalities. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C14H14F6N2O3

Molecular Weight

372.26 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(propanoylamino)-2-(2,3,4-trifluoroanilino)propanoate

InChI

InChI=1S/C14H14F6N2O3/c1-3-9(23)22-13(14(18,19)20,12(24)25-4-2)21-8-6-5-7(15)10(16)11(8)17/h5-6,21H,3-4H2,1-2H3,(H,22,23)

InChI Key

HJKZAEBOGGKFRL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=C(C(=C(C=C1)F)F)F

Origin of Product

United States

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